n-Fmoc-3-(1-cbz-piperidin-2-yl)-DL-beta-alanine is a compound of significant interest in the field of medicinal chemistry and peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used to protect amino acids during peptide synthesis. The compound features a beta-alanine backbone, which is an important amino acid in various biological processes, and a piperidine ring that can enhance the compound's pharmacological properties.
The synthesis and application of n-Fmoc-3-(1-cbz-piperidin-2-yl)-DL-beta-alanine are discussed in various scientific literature, particularly focusing on its role in peptide synthesis and its potential biological activities. The compound's derivation from beta-alanine and piperidine derivatives has been explored in several studies, emphasizing its utility in creating complex peptide structures.
This compound falls under the category of amino acid derivatives and is classified as a protected amino acid due to the presence of the Fmoc group. It is also categorized as a piperidine derivative, which contributes to its unique chemical properties.
The synthesis of n-Fmoc-3-(1-cbz-piperidin-2-yl)-DL-beta-alanine typically involves several key steps:
The reactions often require careful control of conditions such as temperature and solvent choice to optimize yield and purity. The use of high-performance liquid chromatography (HPLC) is essential for monitoring reaction progress and purifying the final product.
The molecular structure of n-Fmoc-3-(1-cbz-piperidin-2-yl)-DL-beta-alanine includes:
This structural arrangement allows for enhanced stability and reactivity during peptide synthesis.
Molecular formula: C₁₈H₁₉N₂O₄
Molecular weight: 327.35 g/mol
Key functional groups include an amine, carboxylic acid, and ether functionalities.
The compound participates in various chemical reactions typical for amino acids:
The efficiency of these reactions can be influenced by factors such as steric hindrance introduced by protecting groups and electronic effects from substituents on the piperidine ring.
The mechanism by which n-Fmoc-3-(1-cbz-piperidin-2-yl)-DL-beta-alanine exerts its effects primarily revolves around its incorporation into peptides that interact with biological targets:
Studies indicate that modifications at the beta-alanine position can lead to variations in biological activity, emphasizing the importance of this compound in drug development.
n-Fmoc-3-(1-cbz-piperidin-2-yl)-DL-beta-alanine finds applications in:
The successful synthesis of N-Fmoc-3-(1-Cbz-Piperidin-2-yl)-DL-beta-alanine (CAS 886362-31-8) hinges on meticulously designed orthogonal protection schemes. This compound features three strategically protected functional groups: the alpha-amine (Fmoc-protected), the piperidine nitrogen (Cbz-protected), and the carboxylic acid (typically unprotected for peptide coupling). The Fmoc (9-fluorenylmethoxycarbonyl) group exhibits base-lability, typically removed with 20% piperidine in DMF, while the Cbz (carbobenzyloxy) group is acid-labile, cleaved by hydrogenolysis or mild acids like TFA. This orthogonal relationship prevents unintended deprotection during synthesis [1] [6].
The beta-alanine carboxyl group remains unprotected to facilitate activation for peptide bond formation in solid-phase peptide synthesis (SPPS). The piperidine ring’s secondary amine, protected by Cbz, prevents undesired nucleophilic reactions or salt formation during amino acid coupling steps. Empirical studies confirm that sequential deprotection—first Fmoc (base), then Cbz (acid)—maintains >95% integrity of the DL-beta-alanine backbone and piperidine moiety, minimizing side reactions like diketopiperazine formation or racemization [4] [10].
Table 1: Orthogonal Protection Scheme for Key Functional Groups
Functional Group | Protecting Group | Deprotection Condition | Orthogonality Rationale |
---|---|---|---|
Alpha-amine (β-Ala) | Fmoc | 20% piperidine/DMF | Base-labile; inert to mild acids |
Piperidine nitrogen | Cbz | H₂/Pd-C or 30% TFA/DCM | Acid-labile; stable to bases |
Carboxylic acid (β-Ala) | Unprotected | N/A | Activated for coupling (e.g., HATU/DIPEA) |
Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry is the predominant method for incorporating this building block. The compound’s molecular weight (528.6 g/mol) and DL-configuration make it compatible with standard Fmoc-SPPS workflows. Resin choice critically impacts yield: Wang resins enable mild cleavage with TFA, while Rink amide resin is optimal for C-terminal amide peptides. Coupling requires activators like HATU/HOAt with DIPEA, achieving >98% efficiency per cycle monitored by Kaiser testing. However, the steric bulk of the Cbz-piperidine moiety can prolong coupling times to 60–90 minutes, risking aspartimide formation in sensitive sequences [10] [3].
Solution-phase synthesis offers advantages for small-scale, high-purity applications. WO2019217116A1 details a hybrid approach where the compound is coupled to peptide fragments in solution using propylene carbonate as a green solvent. This eliminates resin-based side reactions and simplifies purification via recrystallization. Solution coupling yields 70–75% crude product versus 85–90% for SPPS, but reduces epimerization by 50% due to the absence of polymeric steric constraints [3].
Table 2: Performance Comparison of Synthesis Methods
Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
---|---|---|
Typical Coupling Yield | 85–90% | 70–75% |
Racemization Risk | Moderate (5–8%) | Low (2–4%) |
Purification Complexity | High (HPLC post-cleavage) | Moderate (recrystallization) |
Scalability | Limited by resin capacity | Kilogram-scale feasible |
Key Limitation | Aggregation-prone sequences | Solubility challenges |
The DL-configuration of the beta-alanine backbone introduces unique stereochemical challenges. Unlike L-amino acids, DL-beta-alanine lacks a chiral center at the alpha-carbon but bears a chiral piperidin-2-yl group directly attached to the beta-carbon. During peptide elongation, base-mediated Fmoc deprotection or prolonged coupling can epimerize the piperidine C2 stereocenter. Studies report up to 10% epimerization when using strong bases like DBU, versus <2% with piperidine [1].
The piperidine ring’s conformational flexibility further complicates diastereomer separation. Analytical HPLC with chiral stationary phases (e.g., Chirobiotic T columns) resolves DL-diastereomers but reveals co-elution issues for peptides containing multiple hydrophobic residues. Kinetic analysis shows that epimerization accelerates above 25°C, advocating for low-temperature (0–4°C) coupling and deprotection steps. Incorporating pseudoproline dipeptides adjacent to the beta-alanine moiety reduces aggregation, suppressing racemization by 40% in model peptides like HBD-3 [10].
The 1-Cbz-piperidin-2-yl moiety is not merely a structural element but a critical yield-determining factor. Its steric bulk slows acylation kinetics, necessitating optimized coupling protocols. Benchmarking studies show that phosphonium activators (PyBOP, PyAOP) outperform uronium salts (HBTU, HATU) for this compound, reducing coupling time from 120 to 45 minutes and improving yields by 15% [3] [6].
The Cbz group on the piperidine nitrogen prevents lactam formation between the beta-alanine carbonyl and the piperidine nitrogen during Fmoc deprotection. Hydrogen-bonding interactions between the piperidine carbonyl and backbone amides also stabilize transition states during coupling. Solvent screens reveal that DMF/CH₃CN (4:1) minimizes piperidine ring conformational flipping, which can otherwise lead to 5–7% yield loss due to stereochemical scrambling. At scale, replacing Cbz with Fmoc (orthogonal to alpha-amine Fmoc) reduces step count in multi-piperidinyl peptide synthesis [1] [4].
Table 3: Impact of Piperidine Modifications on Synthesis Efficiency
Modification | Coupling Activator | Solvent System | Yield Improvement | Key Mechanism |
---|---|---|---|---|
Standard Cbz-protected | HATU/DIPEA | DMF | Baseline | N/A |
Cbz-protected | PyAOP/DIPEA | DMF/CH₃CN (4:1) | +15% | Reduced steric hindrance |
Fmoc-protected (orthogonal) | HBTU/HOAt | NMP | +12% | Eliminates Cbz deprotection step |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1